molecular formula C6H9ClO2 B104702 Cyclopentyl chloroformate CAS No. 50715-28-1

Cyclopentyl chloroformate

Cat. No.: B104702
CAS No.: 50715-28-1
M. Wt: 148.59 g/mol
InChI Key: ZFQCRLNKHHXELH-UHFFFAOYSA-N
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Description

Cyclopentyl chloroformate is an organic compound with the molecular formula C6H9ClO2. It is a colorless to yellowish liquid with a pungent odor. This compound is primarily used as a reagent in organic synthesis, particularly in the preparation of carbamates and carbonates .

Mechanism of Action

Target of Action

Cyclopentyl chloroformate is a chemical compound used primarily as an intermediate in organic synthesis Its primary role is in the formation of carbamates, carbonates, and thiocarbonates .

Mode of Action

The mode of action of this compound is primarily chemical. It reacts with various compounds to form different products. For instance, it reacts with amines to yield carbamates, with alcohols to yield carbonates, and with mercaptans to yield thiocarbonates .

Pharmacokinetics

It’s important to note that it decomposes before boiling , which could impact its stability and handling in a laboratory or industrial setting.

Result of Action

The result of this compound’s action is the formation of new compounds. Depending on the reactants used, it can form carbamates, carbonates, or thiocarbonates . These compounds can then be used in further reactions or processes.

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, it decomposes before boiling , so high temperatures can affect its stability. Additionally, it reacts with water to yield hydrochloric acid, carbon dioxide, and cyclopentanol , so the presence of water can significantly impact its reactivity.

Biochemical Analysis

Biochemical Properties

Cyclopentyl chloroformate plays a significant role in biochemical reactions, particularly in the synthesis of peptidomimetic compounds. It interacts with enzymes such as proteases, which are crucial for the hydrolysis of peptide bonds. This compound is used to synthesize inhibitors of hepatitis C virus protease, thereby playing a role in antiviral drug development . The interaction between this compound and proteases involves the formation of a covalent bond with the active site of the enzyme, leading to enzyme inhibition.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. This compound is known to degrade in the presence of moisture, leading to the formation of cyclopentanol and carbon dioxide . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause persistent changes in cellular function, including prolonged enzyme inhibition and altered gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity. At high doses, the compound can exhibit toxic effects, including respiratory distress and pulmonary edema . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. It is crucial to determine the optimal dosage to achieve the desired therapeutic effects while minimizing adverse effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentyl chloroformate can be synthesized through the reaction of cyclopentanol with phosgene or its derivatives such as triphosgene. The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is carried out in a controlled environment to ensure safety and efficiency. The product is then purified through distillation and other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Cyclopentyl chloroformate undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form cyclopentanol, carbon dioxide, and hydrochloric acid.

    Reaction with Amines: Forms carbamates when reacted with amines.

    Reaction with Alcohols: Produces carbonates when reacted with alcohols.

    Reaction with Mercaptans: Yields thiocarbonates when reacted with mercaptans.

Common Reagents and Conditions:

    Hydrolysis: Water, typically at room temperature.

    Amines: Primary or secondary amines, often in the presence of a base like triethylamine.

    Alcohols: Various alcohols, with or without a base.

    Mercaptans: Thiols, under mild conditions.

Major Products:

    Hydrolysis: Cyclopentanol, carbon dioxide, hydrochloric acid.

    Amines: Corresponding carbamates.

    Alcohols: Corresponding carbonates.

    Mercaptans: Corresponding thiocarbonates.

Scientific Research Applications

Cyclopentyl chloroformate is widely used in scientific research due to its versatility:

    Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for analytical purposes.

    Medicine: Utilized in the synthesis of peptidomimetic inhibitors for therapeutic applications.

    Industry: Acts as an intermediate in the production of specialty chemicals.

Comparison with Similar Compounds

Cyclopentyl chloroformate belongs to the class of chloroformates, which are esters of chloroformic acid. Similar compounds include:

Uniqueness: this compound is unique due to its cyclopentyl group, which imparts specific steric and electronic properties that can influence the reactivity and selectivity of the compound in various chemical reactions .

Properties

IUPAC Name

cyclopentyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H9ClO2/c7-6(8)9-5-3-1-2-4-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQCRLNKHHXELH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371005
Record name Cyclopentyl chloroformate
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Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

50715-28-1
Record name Cyclopentyl chloroformate
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Record name Cyclopentyl chloroformate
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Record name Cyclopentyl chloroformate
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Record name Cyclopentyl chloroformate
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Record name Cyclopentyl chloroformate
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Synthesis routes and methods I

Procedure details

Cyclopentanol (0.431 mL, 4.75 mmol, 17.4 equiv) was dissolved in dry CH2Cl2 (25 mL). Triethylamine (0.662 mL, 4.75 mmol, 17.4 equiv) and triphosgene (0.507 g, 1.71 mmol, 6.26 equiv) were added sequentially. The reaction solution was stirred 2.5 hours to provide a stock solution of cyclopentyl chloroformate (0.19 M). A portion of this solution (2.87 mL, 0.545 mmol, 2 equiv) was added to a solution of crude ethyl-3-[H2N-L-ValΨ[COCH2 ]-L-(p-F)Phe-L-(Tr-Gln)]-E-propenoate.circle-solid.HCl (from above) and 4-methylmorpholine (0.120 mL, 1.09 mmol, 4 equiv) in dry CH2Cl2 (4 mL). The reaction mixture was stirred for 1.75 hours, then poured into water (30 mL), and extracted with CH2Cl2 (3×30 mL). The combined organic phases were dried over Na2SO4, concentrated, and the residue was chromatographed on silica gel (gradient elution 40→50% EtOAc in hexanes) to afford ethyl-3-[CyPentylOCO-L-ValΨ[COCH2 ]-L-(p-F)Phe-L-(Tr-Gln)]-E-propenoate (0.077 g, 35%) as a colorless glass: 1H NMR (CDCl3) δ 0.68 (d, 3H, J=6.8), 0.93 (d, 3H, J=6.8), 1.29 (t, 3H, J=7.2), 1.50-1.86 (m, 10H), 1.93-2.04 (m, 2H), 2.29-2.38 (m, 2H), 2.52 (d, 1H, J=15.9), 2.64 (dd, 1H, J=12.1, 5.6), 2.73-2.90 (m, 2H), 2.99 (dd, 1H, J=17.0, 9.8), 4.10-4.22 (m, 3H), 4.40-4.51 (m, 1H), 4.92 (d, 1H, J=8.1), 4.95-5.03 (m, 1H), 5.38 (d, 1H, J=15.9), 6.06 (d, 1H, J=8.4), 6.60 (dd, 1H, J=15.9, 4.8), 6.92-7.00 (m, 2H), 7.04-7.11 (m, 2H), 7.16-7.32 (m, 15H).
Quantity
0.431 mL
Type
reactant
Reaction Step One
Quantity
25 mL
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solvent
Reaction Step One
Quantity
0.662 mL
Type
reactant
Reaction Step Two
Quantity
0.507 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 0.543 g of cyclopentyl alcohol in 15 ml of methylene chloride is added to a 0° C. solution of 1.0 ml of a 10% toluene solution of phosgene in toluene in 10 ml of methylene chloride. The reaction is allowed to warm to room temperature and is stirred for 3 hours. The reaction is concentrated at reduced pressure, diluted with 15 ml of toluene and reconcentrated to dryness to give the product.
Quantity
0.543 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
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Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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